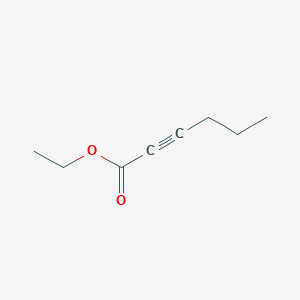

Ethyl hex-2-ynoate

Description

Significance and Research Rationale

Ethyl hex-2-ynoate is a significant substrate in organic chemistry due to the synthetic versatility of its alkyne and ester functionalities. The electron-withdrawing nature of the ester group activates the alkyne for a variety of chemical transformations. This activation renders the sp-hybridized carbons of the triple bond electrophilic and susceptible to nucleophilic attack. msu.edu The linear geometry of the alkyne moiety also presents unique stereochemical considerations in cycloaddition reactions. richmond.edu

The rationale for research into this compound and related ynoates stems from their utility as precursors to a wide array of more complex molecules. These include the synthesis of substituted alkenes with controlled stereochemistry, heterocyclic compounds, and natural product analogues. For instance, indolizine scaffolds derived from this compound have demonstrated potent activity against Mycobacterium tuberculosis. The reactivity of the ester group also allows for further modifications, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol, expanding its synthetic potential.

Historical Perspective of Related Alkyne Esters in Organic Chemistry

The study of alkynes dates back to the 19th century, with the discovery of acetylene by Edmund Davy in 1836. wiley-vch.de The development of alkyne chemistry accelerated with the discovery of reactions like the hydroboration of alkynes by H.C. Brown, which provided a method for the synthesis of aldehydes and ketones from terminal alkynes. msu.edu

The chemistry of alkyne esters, or ynoates, as a specific class of alkynes, has been an area of continuous development. Historically, the focus was on understanding the fundamental reactivity of these bifunctional molecules. Early research explored their behavior in classical organic reactions. The conjugate addition of nucleophiles to activated alkynes, a reaction central to the utility of ynoates, has been a subject of study for many decades, with continuous improvements in reaction design and catalyst development. x-mol.comacs.org The development of transition-metal-catalyzed reactions in the 20th century, such as those involving palladium, rhodium, and cobalt, significantly broadened the scope of alkyne ester chemistry, enabling new types of transformations and greater control over selectivity. nih.govchinesechemsoc.org

Scope and Objectives of Current Research Landscape

The current research landscape for this compound and other alkyne esters is vibrant and multifaceted. A primary objective is the development of novel synthetic methodologies that are more efficient, selective, and environmentally benign. This includes the use of photoredox catalysis for the construction of ynoates, ynamides, and ynones under mild conditions. eurekaselect.com

A significant area of focus is the use of ynoates in multicomponent reactions, where multiple starting materials are combined in a single step to generate complex products. This approach is highly valued for its atom economy and efficiency. rsc.org For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving ynoates are used to synthesize substituted triazoles. rsc.org

Furthermore, cycloaddition reactions involving ynoates continue to be an active area of research. Lewis base-catalyzed [4+2] annulation reactions of hex-5-en-2-ynoates with electron-poor alkenes have been developed to construct exocyclic olefinic cyclohexenes with high regio- and diastereoselectivity. acs.org These advanced synthetic methods underscore the ongoing efforts to expand the synthetic chemist's toolbox for creating complex molecular structures from relatively simple precursors like this compound.

Physicochemical and Spectroscopic Data of this compound

Below are tables detailing the known physical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 16205-90-6 |

| Molecular Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol |

| Boiling Point | 93 °C at 24 mmHg |

| Density | 0.951 g/cm³ (Predicted) |

| Refractive Index | 1.4440 |

| Water Solubility | Insoluble |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

|---|---|

| Infrared (IR) | C≡C stretch: ~2241 cm⁻¹ C=O (ester) stretch: ~1715 cm⁻¹ |

| ¹H Nuclear Magnetic Resonance (NMR) | δ 1.00 (triplet, terminal CH₃) δ 1.61 (sextet, CH₂CH₂) δ 3.70 (singlet, OCH₂CH₃) |

Reactivity and Mechanistic Investigations of this compound

Propriétés

IUPAC Name |

ethyl hex-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMNCZDBAHELNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167302 | |

| Record name | Ethyl hex-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless to yellow liquid; [Acros Organics MSDS] | |

| Record name | Ethyl 2-hexynoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20699 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16205-90-6 | |

| Record name | 2-Hexynoic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16205-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl hex-2-ynoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016205906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16205-90-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl hex-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hex-2-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Building Block for Heterocyclic Compounds

The unique electronic and steric properties of ethyl hex-2-ynoate and related alkynoic esters make them ideal substrates for cycloaddition and cyclocondensation reactions, providing efficient pathways to a diverse range of heterocyclic compounds. These reactions often proceed with high regioselectivity and yield, forming the core structures of important chemical classes such as pyrazolones, pyridazinones, quinolones, and pyrones.

Pyrazolones: Pyrazolone derivatives can be synthesized through the reaction of hydrazines with β-ketoesters, which can be formed from alkynoates. For instance, the coupling of substituted aryl diazonium chlorides with ethyl acetoacetate yields ethyl-2-aryl-hydrazono-3-oxobutyrates. bdpsjournal.org These intermediates are then cyclized with hydrazides, such as naphthoic carbohydrazide, in glacial acetic acid under reflux to produce the final pyrazolone derivatives. bdpsjournal.org While this example uses ethyl acetoacetate, the principle of using a 1,3-dicarbonyl precursor, which can be conceptually derived from the hydration of an alkynoate like this compound, is a common strategy in pyrazolone synthesis. orientjchem.orgjocpr.com

Pyridazinones: Pyridazinone rings are commonly formed by the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine. wu.ac.thbiomedpharmajournal.org this compound can serve as a precursor to the required dicarbonyl system. For example, pyridazinone derivatives have been synthesized by reacting substituted acetophenones with glyoxylic acid and hydrazine in a one-pot process. wu.ac.th The fundamental reaction involves the condensation of a ketone containing active methylene groups with hydrazine. wu.ac.thbiomedpharmajournal.orgjocpr.com

Quinolones: The synthesis of quinolone frameworks can be achieved through various strategies, including the construction of a pyridone moiety on a benzene scaffold. kochi-tech.ac.jp One established method is the Conrad–Limpach–Knorr reaction, which utilizes the reaction of anilines with β-ketoesters. mdpi.com Heating at high temperatures (around 250 °C) leads to 4-quinolones, while lower temperatures (above 100 °C) in the presence of a strong acid yield 2-quinolones. mdpi.com Alkynoates like this compound are precursors to the β-ketoesters required for these cyclizations. Another route involves the reaction of N-(2'-acetylphenyl)hex-2-ynamide, derived from hex-2-ynoic acid, which cyclizes in the presence of potassium tert-butoxide to form a quinolone derivative.

Coumarins and γ-Pyrones: Coumarins (benz-α-pyrones) and γ-pyrones are another class of heterocycles accessible from alkynoate precursors. The Pechmann condensation, reacting phenols with β-ketoesters in the presence of an acid catalyst, is a classic method for coumarin synthesis. jsynthchem.comslideshare.net this compound can be a precursor to the necessary β-ketoester. Similarly, γ-pyrones can be synthesized through various cyclization strategies involving polyketide-like precursors that can be built using alkynoate chemistry. whiterose.ac.ukuni-muenchen.deresearchgate.net

| Heterocycle Class | General Precursors | Key Reaction Type | Typical Conditions | Reference |

|---|---|---|---|---|

| Pyrazolones | Hydrazines, β-Ketoesters (e.g., from ethyl acetoacetate) | Condensation/Cyclization | Glacial acetic acid, reflux | bdpsjournal.orgorientjchem.org |

| Pyridazinones | Hydrazine, 1,4-Dicarbonyl precursors | Condensation | Heating reactor, various catalysts | wu.ac.thbiomedpharmajournal.org |

| Quinolones | Anilines, β-Ketoesters | Conrad-Limpach-Knorr Cyclization | Acid or thermal catalysis, 100-250 °C | mdpi.com |

| Coumarins | Phenols, β-Ketoesters | Pechmann Condensation | Acid catalyst (e.g., CF3SO3H), 110 °C | jsynthchem.com |

| γ-Pyrones | Polyketide precursors | Cyclization/Lactonization | Varies (e.g., phosphine-catalyzed annulation) | mdpi.com |

Precursor for Bioactive Molecules

The heterocyclic and acyclic structures derived from this compound often form the core of various biologically active molecules. Its utility as a synthetic precursor allows for the systematic modification and generation of compound libraries for screening purposes.

Pyridazinone derivatives, for example, are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. biomedpharmajournal.orgjocpr.com The synthesis of these compounds often starts from materials that can be prepared using C6 building blocks like this compound. Similarly, quinolone derivatives are a well-known class of antibacterial agents, and synthetic routes often employ β-ketoester intermediates. kochi-tech.ac.jpmdpi.comworktribe.com

Ethyl hex-2-enoate, a reduction product of this compound, is a known precursor for synthesizing sulfonic acids that are, in turn, putative precursors to important wine aroma thiols like 3-sulfanylhexan-1-ol. researchgate.net Furthermore, derivatives of related compounds like ethyl (E)-hex-2-enoate serve as flavoring agents, while others like ethyl 6-chlorohex-2-enoate are intermediates for anticancer and antiviral compounds. nbinno.comvulcanchem.com The Aza-Michael reaction of ethyl sorbate (ethyl (2E,4E)-hexa-2,4-dienoate) with heterocyclic amines has been studied for producing compounds with cytotoxic activity against cancer cell lines. researchgate.net

| Precursor Type | Resulting Bioactive Scaffold | Reported Biological Activity | Reference |

|---|---|---|---|

| β-Aroylpropionic acids | Pyridazinones | Anticancer, Anti-inflammatory, Antimicrobial | biomedpharmajournal.org |

| Ethyl 6-chlorohex-2-enoate | Various heterocycles | Anticancer (Topoisomerase II inhibition), Antiviral | vulcanchem.com |

| Ethyl sorbate | Aza-Michael adducts | Cytotoxicity against cancer cells | researchgate.net |

| Ethyl hex-2-enoate | Sulfonic acids | Precursors to aroma compounds in wine | researchgate.net |

Intermediate in Natural Product Synthesis

The structural motifs present in this compound are found in various natural products, particularly those derived from polyketide pathways. Its reactivity makes it a useful starting material or intermediate in the total synthesis of these complex molecules.

For instance, the synthesis of 5,6-dihydro-2H-pyran-2-one containing natural products has been approached using strategies that involve building blocks similar to functionalized hexenoates. syr.edu The synthesis of chiral hex-5-yn-2-ones, which are valuable precursors for the chiral pyrroline units in bacteriochlorophylls, demonstrates the importance of C6 alkynyl scaffolds in constructing complex natural products. rsc.org While not this compound itself, these syntheses highlight the strategic importance of this class of compounds. The Corey-Fuchs reaction, which converts aldehydes into terminal alkynes, is another powerful tool used in natural product synthesis where precursors derived from C6 chains can be elaborated into more complex structures. rsc.org

Synthesis of Advanced Materials Precursors

The reactivity of the alkyne functionality in this compound makes it a candidate for polymerization and for incorporation into more complex macromolecular structures, such as precursors for advanced materials. The ester group can be modified to tune solubility and reactivity.

While direct polymerization of this compound is not widely reported, related α,β-unsaturated esters are well-known to undergo polymerization. For example, ethyl (E)-4-ethylhex-2-enoate, a structural isomer, can undergo radical-initiated polymerization to form polyesters with potential applications as biodegradable materials. vulcanchem.com The carboxylic acid analogue can be used to functionalize metal-organic frameworks (MOFs) for applications like gas storage. vulcanchem.com The alkyne group in this compound is also suitable for participating in "click chemistry" reactions, such as azide-alkyne cycloadditions, which is a powerful method for functionalizing polymers and other materials.

Advanced Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of ethyl hex-2-ynoate. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete structural map of the molecule can be assembled. While specific experimental spectra for this compound are not widely published in public-domain literature, the expected chemical shifts and coupling patterns can be predicted with high accuracy based on the known effects of its functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Ethyl Group: The ethyl ester moiety would present as a quartet corresponding to the methylene protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃). The quartet arises from coupling to the three protons of the methyl group, while the triplet results from coupling to the two protons of the methylene group.

Propyl Chain: The propyl group attached to the alkyne function would show signals for its three sets of methylene and methyl protons. The methylene group adjacent to the triple bond (at C4) would be deshielded compared to a standard alkane due to the anisotropic effect of the alkyne.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure.

Carbonyl Carbon: The ester carbonyl carbon (-C=O) is expected to have a characteristic chemical shift in the range of 150-160 ppm.

Alkyne Carbons: The two sp-hybridized carbons of the triple bond (C2 and C3) would appear in the typical alkyne region of the spectrum, generally between 70 and 90 ppm. As these are quaternary carbons (not attached to any protons), they would be absent in a DEPT-135 spectrum, a useful confirmation of their identity.

Ethyl and Propyl Carbons: The remaining sp³-hybridized carbons of the ethyl and propyl groups would appear in the upfield region of the spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to definitively assign these signals by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC). magritek.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion ([M]⁺•), whose mass-to-charge ratio (m/z) reveals the compound's molecular weight.

For this compound (C₈H₁₂O₂), the molecular weight is 140.18 g/mol . Therefore, the molecular ion peak would be observed at m/z 140 .

The fragmentation of the molecular ion provides a "fingerprint" that helps confirm the structure. Common fragmentation pathways for esters include:

Loss of the Alkoxy Group: Cleavage of the C-O single bond can result in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), leading to the formation of a stable acylium ion at m/z 95 .

Loss of the Alkyl Group from the Ester: Loss of the ethyl radical (•CH₂CH₃, 29 Da) can occur, generating an ion at m/z 111 .

McLafferty Rearrangement: While more common in saturated esters, a McLafferty rearrangement involving the transfer of a gamma-hydrogen from the propyl chain to the carbonyl oxygen could potentially occur, though it is less favored with the rigidity of the alkyne.

Cleavage of the Propyl Chain: Fragmentation of the propyl group can lead to smaller fragment ions. For example, the loss of a propyl radical would result in a peak at m/z 97 . researchgate.netlibretexts.orgyoutube.com

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Identity of Lost Fragment |

|---|---|---|

| 140 | [C₈H₁₂O₂]⁺• | Molecular Ion |

| 111 | [C₆H₇O₂]⁺ | •CH₂CH₃ (Ethyl radical) |

| 95 | [C₆H₇O]⁺ | •OCH₂CH₃ (Ethoxy radical) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. libretexts.org

C≡C Stretch: A key feature would be the stretching vibration of the internal alkyne triple bond. This typically appears as a weak to medium intensity band in the region of 2260–2100 cm⁻¹ . libretexts.org

C=O Stretch: A very strong and sharp absorption band corresponding to the stretching of the ester carbonyl group is expected. For an α,β-unsaturated ester like this, the peak is typically found between 1730–1715 cm⁻¹ . orgchemboulder.com

C-H Stretches: Absorptions due to the stretching of C-H bonds in the ethyl and propyl groups will be present just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹ ). spectroscopyonline.com

C-O Stretches: The C-O single bond stretches of the ester group will produce strong bands in the fingerprint region, typically between 1300–1000 cm⁻¹ . orgchemboulder.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the ester carbonyl group (C=O) and the alkyne (C≡C). Isolated, non-conjugated chromophores like these typically absorb light in the far-UV region (<200 nm), which is often inaccessible with standard instruments. msu.edu However, the conjugation of the alkyne with the ester carbonyl group creates an extended π-system. This conjugation lowers the energy required for the π → π* electronic transition, shifting the absorption maximum (λ_max) to a longer wavelength, likely in the near-UV region around 210-230 nm . The absorption is expected to be of weak to moderate intensity.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis. Both gas and liquid chromatography are well-suited for this compound.

Gas Chromatography (GC): As a volatile ester, this compound is readily analyzed by GC. The technique separates components of a mixture based on their boiling points and interactions with a stationary phase within a capillary column. When coupled with a Flame Ionization Detector (FID), GC provides excellent sensitivity for purity determination and quantification of impurities. ijpar.com Monitoring reactions by GC can track the consumption of reactants and the formation of the product.

High-Performance Liquid Chromatography (HPLC): HPLC is another key technique for the analysis and purification of this compound. A specific reverse-phase (RP) HPLC method has been described for its analysis. vulcanchem.com

Column: Newcrom R1, a reverse-phase column with low silanol activity. vulcanchem.com

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. vulcanchem.com

Detection: UV detection would be suitable, monitoring at the λ_max of the conjugated system (~210-230 nm). For applications requiring analysis by mass spectrometry (LC-MS), the non-volatile phosphoric acid in the mobile phase can be substituted with a volatile acid, such as formic acid. vulcanchem.com This method is scalable and can be adapted for preparative chromatography to isolate the compound in high purity. vulcanchem.com

Advanced Spectroscopic Techniques and Chemometrics

Beyond the foundational techniques, advanced methods can provide deeper structural and analytical insights.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct Ion | Predicted CCS (Ų) |

|---|---|

| [M+H]⁺ (Protonated) | 134.8 |

| [M+Na]⁺ (Sodiated) | 138.3 |

Data predicted using CCSbase.

Chemometrics: Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound analysis, chemometric approaches can be applied to the large datasets generated by hyphenated techniques like GC-MS or LC-MS. These methods can help to deconvolve overlapping chromatographic peaks, identify trace-level impurities, and build quantitative models for purity assessment, even in the presence of a complex sample matrix.

Theoretical and Computational Studies on Ethyl Hex-2-ynoate Reactivity

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of molecules. rsc.orgrsdjournal.org These calculations can determine various parameters that correlate with a molecule's behavior in chemical reactions. researchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular reactivity; a smaller gap generally implies higher reactivity. researchgate.net

In a study modeling the reactivity of Michael acceptors, the geometries of various compounds, including ethyl hex-2-ynoate, were optimized at the DFT B3LYP/6-31G** level of theory. researchgate.net While specific HOMO-LUMO energy values for this compound are not detailed in the provided literature, other computational predictions are available. For example, predicted Collision Cross Section (CCS) values, which relate to the molecule's shape and size in the gas phase, have been calculated using the CCSbase model. uni.lu These predictions are essential for analytical techniques like ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 141.09100 | 129.3 |

| [M+Na]⁺ | 163.07294 | 139.4 |

| [M+NH₄]⁺ | 158.11754 | 133.3 |

| [M+K]⁺ | 179.04688 | 131.2 |

| [M-H]⁻ | 139.07644 | 120.7 |

Table 1: Predicted Collision Cross Section (CCS) values for this compound adducts. Data sourced from PubChemLite. uni.lu

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov All-atom MD simulations, for example, can be conducted in various ensembles (like NPT, where the number of molecules, pressure, and temperature are constant) to capture the dynamics and structural evolution of both the molecule of interest and its solvent environment. mdpi.com This technique provides valuable insights into molecular organization, conformational changes, and intermolecular interactions. nih.gov

Coarse-grained molecular dynamics (CG-MD) enables the modeling of larger systems, such as nanoparticles, to gain meaningful insights into the molecular interactions between different components. nih.gov While MD simulations are a powerful tool for investigating molecular behavior, specific studies focusing on the molecular dynamics of this compound were not found in the reviewed literature.

Reaction Mechanism Elucidation via Computational Methods

Computational studies are pivotal in elucidating complex reaction mechanisms, often providing details that are difficult to capture through experiments alone. acs.orgacs.org DFT calculations, for instance, are frequently used to map reaction pathways, identify transition states, and calculate kinetic and thermodynamic parameters. mdpi.com

A pertinent example of computational elucidation involves the reaction of related propargyl compounds in palladium-catalyzed processes. acs.orgacs.org In a study on the synthesis of 2-alkenyl-furans, a combination of experimental and theoretical investigations was performed to understand the reaction mechanism of a DDQ-driven oxidative-aromatization. acs.org Control experiments and DFT calculations helped to distinguish between a potential radical mechanism and an ionic (hydride transfer) mechanism. acs.org Furthermore, the calculation of kinetic isotope effects (KIE) pointed toward hydride transfer from the heterocyclic ring as the rate-determining step. acs.org These computational approaches provide a deep, molecular-level understanding of reaction pathways. acs.org

Structure-Reactivity Relationship Predictions

Predicting the reactivity of a chemical based on its structure is a cornerstone of modern chemistry, with significant implications for fields like toxicology and drug design. ljmu.ac.uk Computational studies can reveal how simple structural changes affect reactivity. rsc.org Quantitative Structure-Activity Relationship (QSAR) models are often developed using computationally derived parameters to predict the biological or chemical activity of compounds. ljmu.ac.uk

| Compound | CAS No. | log k (predicted) | log RC | log(S/RC) |

|---|---|---|---|---|

| This compound | 16205-90-6 | 0.74 | -0.02 | 1.00 |

Table 2: Predicted and experimental reactivity parameters for this compound in reaction with glutathione. researchgate.net

Q & A

Q. What are the primary synthetic routes for ethyl hex-2-ynoate, and how do reaction conditions influence yield?

this compound is commonly synthesized via the pyrolysis of intermediates formed by reacting butanoyl chloride with carbomethoxymethylene-triphenylphosphorane. Pyrolysis at 230°C under reduced pressure (10 mm Hg) yields ~59% product . Alternative methods include nucleophilic substitution using ethyl halides and hex-2-ynoic acid derivatives. Optimizing temperature, pressure, and catalyst selection (e.g., Lewis acids) is critical for minimizing side reactions like ester hydrolysis or polymerization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- IR Spectroscopy : Identifies ester carbonyl (C=O) stretching at ~1715 cm⁻¹ and alkyne (C≡C) stretching at ~2241 cm⁻¹ .

- ¹H NMR : Peaks at δ 1.00 (triplet, terminal CH₃), 1.61 (sextuplet, CH₂CH₂), and 3.70 (singlet, ester OCH₂CH₃) confirm structure .

- GC-MS : Molecular ion (m/z 140) and fragmentation patterns validate purity and molecular weight .

Q. How should this compound be stored to ensure stability during experiments?

Store in amber glassware under inert gas (N₂/Ar) at ≤4°C to prevent oxidation or moisture-induced hydrolysis. Purity should be verified via chromatography (e.g., HPLC with C18 columns) before use, as degradation products (e.g., hex-2-ynoic acid) can interfere with reactivity .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

Fractional distillation under reduced pressure (e.g., 76–80°C at 25 mm Hg) is effective. For trace impurities, silica gel column chromatography with hexane/ethyl acetate (9:1) eluent provides high purity. Confirm via TLC (Rf ~0.5 in same solvent system) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess regioselectivity in Diels-Alder reactions. Solvent effects (e.g., dielectric constant of THF vs. DCM) are modeled using COSMO-RS to refine transition-state energetics .

Q. What experimental strategies resolve contradictions in reported kinetic data for this compound hydrolysis?

Discrepancies in rate constants may arise from solvent polarity or catalyst traces. Use controlled replicate experiments with standardized buffers (pH 4–7) and LC-MS monitoring. Statistical analysis (e.g., ANOVA) identifies outliers, while Arrhenius plots (ln k vs. 1/T) validate activation energies .

Q. How does this compound’s alkyne group influence its stability under photolytic conditions?

UV-Vis spectroscopy (λmax ~250 nm) tracks conjugation-induced degradation. Accelerated aging studies (e.g., 254 nm UV light) coupled with GC-MS reveal primary degradation pathways: alkyne-to-ketone oxidation or [2+2] cycloaddition. Additives like BHT (0.1% w/w) inhibit radical chain reactions .

Q. What role does this compound play in solvent-mediated supramolecular assembly?

As a low-polarity solvent (ε ~4.5), it stabilizes π-π stacking in aromatic systems. Dynamic Light Scattering (DLS) and SAXS quantify assembly kinetics, while FTIR monitors solvent-solute H-bonding interactions. Compare with ethyl acetate (ε ~6.0) to isolate polarity effects .

Methodological Tables

Table 1: Key Spectral Data for this compound

| Technique | Key Signals |

|---|---|

| IR | 2241 cm⁻¹ (C≡C), 1715 cm⁻¹ (C=O) |

| ¹H NMR (CDCl₃) | δ 1.00 (t), 1.61 (sext), 3.70 (s) |

| GC-MS | m/z 140 (M⁺), 95 (base peak) |

Table 2: Optimized Synthesis Parameters

| Parameter | Optimal Value |

|---|---|

| Temperature | 230°C |

| Pressure | 10 mm Hg |

| Catalyst | None (thermal pyrolysis) |

| Yield | 59% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.